Laetevirenol A

Description

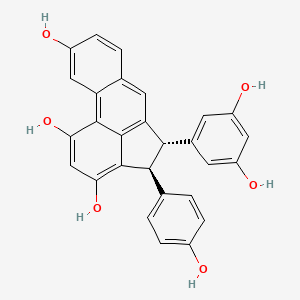

Structure

3D Structure

Properties

Molecular Formula |

C28H20O6 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(4S,5S)-5-(3,5-dihydroxyphenyl)-4-(4-hydroxyphenyl)-4,5-dihydroacephenanthrylene-1,3,9-triol |

InChI |

InChI=1S/C28H20O6/c29-16-4-1-13(2-5-16)25-24(15-7-18(31)10-19(32)8-15)21-9-14-3-6-17(30)11-20(14)26-22(33)12-23(34)28(25)27(21)26/h1-12,24-25,29-34H/t24-,25+/m0/s1 |

InChI Key |

IOZHXVGEYABNFO-LOSJGSFVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4C2=C(C=C(C4=C5C=C(C=CC5=C3)O)O)O)C6=CC(=CC(=C6)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C4C2=C(C=C(C4=C5C=C(C=CC5=C3)O)O)O)C6=CC(=CC(=C6)O)O)O |

Synonyms |

laetevirenol A |

Origin of Product |

United States |

Isolation and Structural Characterization of Laetevirenol a

Botanical Sourcing and Extraction Methodologies for Laetevirenol A from Parthenocissus laetevirens

Botanical Source: this compound is isolated from Parthenocissus laetevirens, a perennial vine belonging to the Vitaceae family. acs.orgnih.gov This plant, commonly known as a type of Virginia Creeper, is recognized for its lush, dense foliage and adaptability to various climates. plantlust.compicturethisai.com Phytochemical investigations into this species have revealed it to be a rich source of stilbenoids, which are plant secondary metabolites believed to play a role in the plant's defense mechanisms. acs.orgnih.gov

Extraction: The initial step in isolating this compound involves the extraction of chemical constituents from the plant material. Generally, for stilbenoids, this process begins with air-dried and powdered plant parts, such as the stems or roots. nih.govmdpi.com A common and effective method for extracting these polyphenolic compounds is solvent extraction. mdpi.com The powdered plant material is typically macerated or percolated with organic solvents. Alcohols, such as methanol (B129727) or ethanol, are often chosen for their efficacy in dissolving stilbenoids and related polyphenols. mdpi.com This crude extraction yields a complex mixture containing this compound alongside numerous other stilbenoids, flavonoids, and other plant metabolites. acs.orgresearchgate.net

Advanced Separation and Purification Techniques for this compound

Following the initial extraction, a multi-step separation and purification strategy is required to isolate this compound from the complex crude extract. The process employs various chromatographic techniques that separate compounds based on their physicochemical properties like polarity, size, and affinity.

For stilbenoids from Parthenocissus species, a typical purification workflow involves:

Solvent Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., ethyl acetate (B1210297) and water) to achieve a preliminary separation of compounds based on their polarity.

Column Chromatography: This is a fundamental technique used for the bulk separation of the extract. Silica gel or Sephadex LH-20 are common stationary phases used to fractionate the extract into less complex mixtures.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique crucial for the final purification of the target compound. It allows for the fine separation of structurally similar compounds, yielding this compound in a highly pure form.

Counter-Current Chromatography (CCC): Advanced liquid-liquid partition chromatography techniques like CCC have also been successfully applied to the isolation of polyphenols from Parthenocissus laetevirens. nih.gov These methods avoid the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample.

The combination of these techniques allows for the isolation of individual stilbene (B7821643) oligomers, including the novel compounds this compound through E, from Parthenocissus laetevirens. acs.orgnih.gov

Spectroscopic Elucidation of this compound's Chemical Structure and Absolute Configuration

Once this compound is isolated in its pure form, its chemical structure is determined using a suite of spectroscopic methods. acs.orgnih.gov These techniques provide detailed information about the molecule's atomic composition, connectivity, and spatial arrangement.

The primary methods used for the structural elucidation of this compound and similar natural products include:

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of the compound, which allows for the determination of its molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. acs.orgnih.govresearchgate.net

¹H NMR: Identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR: Identifies the different types of carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range connections between protons and carbons, helping to piece together the molecular skeleton. nih.gov

Through the comprehensive analysis of this spectroscopic data, the planar structure of this compound was successfully elucidated as a novel stilbene oligomer. acs.orgnih.gov

Determining the correct three-dimensional structure, including the absolute configuration of its stereocenters, is a critical final step in characterizing a chiral molecule like this compound. acs.orgnih.gov The absolute configuration refers to the fixed spatial arrangement of atoms at a chiral center.

For complex stilbene oligomers, the determination of absolute configuration is often achieved by comparing experimental data with calculated data or by chemical modification. nih.gov The absolute configurations of this compound and its co-isolated compounds were determined through spectroscopic analysis. acs.orgnih.gov A key technique for this purpose is Electronic Circular Dichroism (ECD) spectroscopy .

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. The typical process involves:

Measuring the experimental ECD spectrum of the isolated natural product.

Calculating the theoretical ECD spectra for all possible stereoisomers of the molecule using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Comparing the experimental spectrum with the calculated spectra. A match between the experimental curve and one of the calculated curves allows for the unambiguous assignment of the absolute configuration. nih.gov

This comparison of experimental and calculated spectroscopic data allows for the definitive assignment of the stereochemistry of this compound, completing its full structural characterization. acs.orgnih.govnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms of Laetevirenol a

Proposed Biogenetic Routes for Laetevirenol A Formation from Resveratrol (B1683913) Oligomers

The biosynthesis of this compound is believed to originate from the ubiquitous plant stilbenoid, resveratrol. The proposed pathway involves the sequential oligomerization of resveratrol units. It is hypothesized that resveratrol does not directly trimerize but first forms dimers, which then couple with another resveratrol monomer. acs.orgnih.gov

A key intermediate in the formation of many resveratrol oligomers is the dimer (+)-ε-viniferin. acs.orgnih.gov This compound serves as a central building block in the biosynthesis of higher-order oligomers. nih.gov The biogenetic relationship of (+)-ε-viniferin to other dimers has been established through biomimetic acid-mediated rearrangements, confirming its role as a biogenic precursor. acs.orgnih.gov

For the formation of trimers, two primary modes of oligomerization from ε-viniferin and resveratrol have been proposed acs.orgnih.gov:

The 10-position of ε-viniferin can couple with the 8'-position of resveratrol, leading to the gnetin H regioisomer. acs.orgnih.gov

Alternatively, the 8-position of ε-viniferin can couple with the 10'-position of resveratrol, forming the miyabenol C scaffold. acs.orgnih.gov

These trimers can then undergo further transformations. For instance, studies have shown that gnetin H can be isomerized under acidic conditions to yield other trimers, suggesting a common biosynthetic origin from a single precursor. acs.org While these studies focus on related trimers, they provide a model for the formation of the this compound skeleton. Biomimetic transformations have successfully revealed a plausible biogenetic route for this compound, demonstrating the enzymatic synthesis of stilbene (B7821643) trimers. acs.orgnih.gov Further research has also suggested a structural relationship between parthenocissin B and laetevirenol D (an isomer of this compound), where the irradiation of parthenocissin B with UVA light afforded laetevirenol D, indicating a potential photochemical step in the late stages of biosynthesis. nih.gov

Role of Oxidative Oligomerization in this compound Biosynthesis

The core chemical process driving the formation of this compound and other resveratrol oligomers is oxidative oligomerization. acs.orgnih.govnih.gov This process begins with the generation of phenoxyl radicals from resveratrol monomers. acs.orgnih.gov This radical generation is a key step that enables the coupling of phenolic units.

The dimerization of resveratrol typically occurs through several regioisomeric modes, including 8–10′, 8–8′, and 3–8′ couplings, leading to a variety of dimeric structures. acs.orgnih.gov The subsequent formation of trimers, such as this compound, involves the oxidative cross-coupling of a resveratrol dimer (like ε-viniferin) with another resveratrol monomer. acs.orgnih.gov This oxidative coupling is generally catalyzed by enzymes. researchgate.net The process can be envisioned as the formation of new carbon-carbon or carbon-oxygen bonds between the radicalized intermediates, leading to the assembly of the complex trimer skeleton. nih.gov The generation of biphenyl (B1667301) and terphenyl structures from catechol in laboratory models, which involves semiquinone radical intermediates, provides an analogous example of how phenolic compounds undergo oxidative oligomerization. springernature.com

The final steps in the formation of the specific this compound structure, including the creation of its characteristic phenanthrene (B1679779) core, are likely to involve intramolecular cyclizations following the initial intermolecular oxidative couplings. acs.orgnih.govresearchgate.net Total synthesis approaches have mimicked these proposed final steps through reactions like intramolecular Friedel-Crafts alkylation or gold-catalyzed cycloisomerizations, lending support to the proposed biosynthetic logic. nih.govresearchgate.net

Investigation of Enzyme Involvement in this compound Assembly and Stereocontrol

The oxidative coupling reactions central to this compound biosynthesis are not spontaneous but are controlled by enzymes. pressbooks.pub Plant peroxidases, a class of enzymes known to catalyze oxidation reactions, are heavily implicated in this process. researchgate.net

Specifically, horseradish peroxidase (HRP), a class III plant peroxidase, has been successfully used in vitro to biomimetically synthesize various resveratrol oligomers. researchgate.net Notably, these enzymatic syntheses have produced not only dimers but also trimers, including laetevirenols A-E. researchgate.net This provides strong evidence that peroxidases are the key catalysts for the oxidative oligomerization of resveratrol in plants like Parthenocissus laetevirens. acs.orgresearchgate.net These enzymes facilitate the formation of the phenoxyl radicals on resveratrol and its oligomers, which are necessary for the coupling reactions. acs.orgnih.gov

Precursor Incorporation Studies in this compound Biosynthesis

Direct in vivo precursor incorporation studies using isotopically labeled compounds in Parthenocissus laetevirens have not been extensively reported in the available literature. However, a substantial body of evidence for the precursor-product relationships in this compound biosynthesis comes from biomimetic synthesis experiments, which can be considered a form of in vitro precursor incorporation study.

These studies have demonstrated that resveratrol and its dimers are direct precursors to more complex trimers. acs.orgnih.gov Key findings include:

Resveratrol as the Primary Precursor: Resveratrol is consistently used as the fundamental starting material in the enzymatic synthesis of its oligomers. researchgate.net

ε-Viniferin as a Key Dimeric Intermediate: The HRP-mediated cross-trimerization of ε-viniferin and resveratrol has been shown to produce trimers like gnetin H and miyabenol C. acs.orgnih.gov This establishes a clear pathway where a dimer incorporates another monomer unit.

Enzymatic Trimer Formation: The use of horseradish peroxidase (HRP) to successfully synthesize laetevirenols A-E from resveratrol confirms that these precursors are enzymatically assembled into the final trimeric structures. researchgate.net

These biomimetic syntheses, by successfully converting proposed precursors into this compound and related compounds, provide strong inferential support for the proposed biosynthetic pathway. They trace the origin of these complex trimers back to simpler, more common dimeric and monomeric stilbenes. researchgate.net

Synthetic Strategies and Methodological Advancements for Laetevirenol a

Retrosynthetic Analysis of Laetevirenol A

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inbluffton.edu For this compound, two primary retrosynthetic disconnections have been explored, focusing on the formation of the core carbocyclic systems.

One common strategy involves a late-stage intramolecular Friedel-Crafts alkylation to construct the five-membered ring. acs.orgresearchgate.net This approach disconnects the tetracyclic core of this compound to a triaryl-substituted olefin intermediate. acs.org This key intermediate is envisioned to be assembled from a phenanthrene (B1679779) ketone, which in turn can be derived from simpler aromatic precursors through established coupling reactions. acs.org

A second retrosynthetic approach targets the central phenanthrene moiety as the key structural element to be constructed. researchgate.netresearchgate.net This strategy disconnects the phenanthrene ring to an o-alkenyl-o'-alkynylbiphenyl precursor. researchgate.net This precursor is designed to undergo a cycloisomerization reaction to form the tricyclic phenanthrene system, which can then be further functionalized to complete the synthesis. researchgate.netresearchgate.net

Total Synthesis Approaches to this compound

The total synthesis of this compound has been successfully accomplished through multiple innovative routes, each highlighting different key reactions and strategies for assembling the complex molecular architecture.

A pivotal strategy in several total syntheses of this compound involves the use of an intramolecular Friedel-Crafts alkylation to construct the fused ring system. acs.orgnih.govacs.org This reaction has proven effective for creating the final five-membered ring, leading to the tetracyclic core of the natural product. acs.org

In one of the first reported total syntheses, the key phenanthrene intermediate was constructed through a one-pot Suzuki-Miyaura coupling and aldol (B89426) condensation cascade reaction. nih.govacs.org This was followed by the crucial intramolecular Friedel-Crafts alkylation, which proceeded in a trans-selective manner to furnish the desired stereochemistry of this compound. acs.orgnih.govacs.org The reaction conditions, such as the use of p-toluenesulfonic acid (p-TsOH) in toluene (B28343) at elevated temperatures, were optimized to favor the formation of the desired trans-cyclized product. acs.org

The efficiency and stereochemical outcome of the Friedel-Crafts cyclization can be influenced by the nature of the substituents on the aromatic rings and the reaction conditions employed. researchgate.netrsc.org For instance, the use of a Lewis acid like Me2AlCl has been shown to promote selective cationic cyclization reactions. rsc.org

A more recent and highly efficient approach to the phenanthrene core of this compound utilizes a gold-catalyzed cycloisomerization. researchgate.netuah.escsic.es This powerful method involves the cyclization of a specifically designed o-alkenyl-o'-alkynylbiphenyl precursor. researchgate.net The gold catalyst activates the alkyne, facilitating an intramolecular reaction to form the phenanthrene ring system with high regioselectivity. researchgate.netresearchgate.net

Achieving the correct stereochemistry and regiochemistry is a critical challenge in the synthesis of complex natural products like this compound. masterorganicchemistry.comnumberanalytics.com The total syntheses of this compound have demonstrated excellent control over these aspects.

Diastereoselectivity was notably achieved in the intramolecular Friedel-Crafts alkylation step, which selectively formed the trans-fused ring junction. acs.org This selectivity is attributed to the thermodynamic stability of the trans product and the potential for equilibration of carbocation intermediates under the reaction conditions. acs.org

Regioselectivity is a key feature of the gold-catalyzed cycloisomerization approach. researchgate.net The substitution pattern on the starting o-alkenyl-o'-alkynylbiphenyl directs the cyclization to produce the desired phenanthrene isomer. researchgate.net Computational studies have been employed to understand the factors governing this regioselectivity, highlighting the importance of both steric and electronic effects. rsc.org

Both linear and convergent strategies have been successfully applied to the total synthesis of this compound. sathyabama.ac.inchemistnotes.com

| Synthesis Strategy | Key Reaction | Number of Steps | Overall Yield | Reference |

| Linear Approach | Intramolecular Friedel-Crafts Alkylation | 9 | 12% | acs.org |

| Convergent Approach | Gold-Catalyzed Cycloisomerization | 10 | 20% | researchgate.netuah.escsic.es |

Development of Synthetic Analogs and Derivatives of this compound

The development of synthetic routes to this compound has also opened avenues for the preparation of its analogs and derivatives. diva-portal.org The ability to modify the structure of the natural product allows for the exploration of structure-activity relationships and the potential discovery of compounds with enhanced or novel biological properties.

The synthetic strategies employed, particularly the modular nature of the convergent approaches, are well-suited for creating a library of analogs. diva-portal.orgum.edu.my For example, by varying the substituents on the aromatic rings of the starting materials, it is possible to generate a range of this compound derivatives with different substitution patterns. diva-portal.org

Furthermore, the synthetic intermediates themselves can be valuable for creating related natural products or designed analogs. The synthesis route that proceeds via an intramolecular Friedel-Crafts alkylation also provided access to the cis-isomer of this compound and an indeno[2,1-l]phenanthrene analog, demonstrating the versatility of the developed chemistry. acs.org

Comparative Analysis of Synthetic Efficiencies and Yields for this compound

The development of synthetic routes to complex natural products like this compound is a testament to the ingenuity of modern organic chemistry. To date, two primary total syntheses of this compound have been reported, each employing distinct strategies and achieving different levels of efficiency. This section provides a comparative analysis of these synthetic endeavors, focusing on their respective efficiencies and yields.

The following table provides a side-by-side comparison of the key metrics for the two reported total syntheses of this compound.

| Metric | Heo et al. (2012) | Fernández-Rodríguez, García-García et al. (2023) |

| Total Number of Steps | 9 | 10 |

| Overall Yield | 12% | 20% |

| Key Reactions | - One-pot Suzuki–Miyaura coupling/aldol condensation- Intramolecular Friedel–Crafts alkylation | - Gold-catalyzed cycloisomerization- Friedel–Crafts cyclization |

| Starting Materials | Commercially available | Commercially available |

This comparative analysis underscores the advancements in synthetic methodology over the past decade. The development of new catalytic systems, such as the gold-catalyzed cycloisomerization, has enabled more efficient access to complex natural products like this compound. Future synthetic endeavors may build upon these foundations to further improve efficiency and explore the synthesis of related resveratrol (B1683913) oligomers.

Investigation of Laetevirenol A S Biological Activities and Mechanistic Insights

Antioxidant Activity of Laetevirenol A: Molecular Mechanisms of Radical Scavenging

This compound demonstrates notable antioxidant activity, a property attributed to its unique chemical structure. researchgate.netajol.info As a resveratrol (B1683913) oligomer, it belongs to the stilbene (B7821643) family, which is recognized for its radical scavenging capabilities. ajol.infomdpi.com The antioxidant effects of these polyphenolic compounds are primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.govfrontiersin.org

The primary mechanisms by which phenolic compounds like this compound exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a free radical, thereby quenching its reactivity. mdpi.comrsc.org The Bond Dissociation Enthalpy (BDE) of the hydroxyl groups is a key determinant of the efficiency of the HAT mechanism; a lower BDE facilitates easier hydrogen donation. mdpi.comrsc.org Theoretical studies on similar stilbene structures suggest that the presence and position of hydroxyl groups significantly influence their antioxidant capacity. rsc.org

The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is then followed by the transfer of a proton. mdpi.com The efficacy of this mechanism is influenced by the ionization potential of the antioxidant.

Research has shown that stilbene oligomers possessing an unusual phenanthrene (B1679779) moiety, a characteristic feature of this compound, exhibit significantly stronger antioxidant activities compared to those without this structural element. ajol.infomdpi.com This suggests that the rigid, planar phenanthrene core enhances the radical scavenging ability of the molecule. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate the antioxidant capacity of compounds like this compound. mdpi.com Studies on related resveratrol oligomers have demonstrated potent activity in this assay. mdpi.com

Table 1: Antioxidant Activity of Selected Stilbene Oligomers

| Compound | Antioxidant Activity (IC50 in µM, DPPH assay) | Reference |

|---|---|---|

| This compound | 38.4 | mdpi.com |

| Laetevirenol B | 37.3 | mdpi.com |

| Laetevirenol C | 110.8 | mdpi.com |

| Laetevirenol D | 128.0 | mdpi.com |

Antimicrobial Properties of this compound: Bacterial and Fungal Targets

Chalcone-linked acetamide (B32628) derivatives, which share structural similarities with polyphenolic compounds like this compound, have demonstrated significant antimicrobial activities against a range of bacterial and fungal pathogens. researchgate.net While direct studies on this compound's specific bacterial and fungal targets are limited, the broader class of stilbenoids and polyphenols are known to possess antimicrobial properties. mdpi.com

The mechanisms by which polyphenols exert their antimicrobial effects are multifaceted and can include:

Cell Membrane Disruption: They can interact with and disrupt the integrity of bacterial and fungal cell membranes, leading to leakage of intracellular components and cell death. mdpi.com

Enzyme Inhibition: Polyphenols can inhibit essential microbial enzymes involved in metabolism and other vital cellular processes. mdpi.com

Inhibition of Glucan Biosynthesis: Some terpenoids with broad-spectrum antimicrobial activity act as inhibitors of glucan biosynthesis, a critical component of fungal cell walls. nih.gov

Antimicrobial agents are broadly categorized as those that kill microorganisms (bactericidal, fungicidal) or those that inhibit their growth (bacteriostatic, fungistatic). nih.gov The effectiveness of an antimicrobial can be influenced by its ability to be absorbed across the cell membrane. nih.gov

While specific data on this compound is scarce, the known activities of related compounds suggest its potential as an antimicrobial agent. Further research is needed to identify its specific bacterial and fungal targets and to elucidate the precise mechanisms of action.

Anti-inflammatory Effects of this compound: Cellular Signaling Pathways

The anti-inflammatory properties of polyphenolic compounds are well-documented. nih.govmdpi.com These effects are often mediated through the modulation of key cellular signaling pathways involved in the inflammatory response. mednexus.orgoncotarget.com While direct research on this compound's anti-inflammatory mechanisms is not extensively available, the activities of related compounds provide insight into its potential pathways of action.

A primary mechanism underlying the anti-inflammatory effects of many natural compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . mdpi.comoncotarget.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins. oncotarget.commdpi.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. mdpi.com Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. oncotarget.commdpi.com Compounds that inhibit IκB phosphorylation or NF-κB translocation can effectively suppress the inflammatory response.

Another important pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway . oncotarget.commdpi.com The MAPK family, which includes ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. oncotarget.commdpi.com Inhibition of MAPK phosphorylation can down-regulate the inflammatory cascade. mdpi.com

Furthermore, the interplay between oxidative stress and inflammation is well-established. mdpi.com The antioxidant properties of compounds like this compound can contribute to their anti-inflammatory effects by reducing reactive oxygen species (ROS), which can act as signaling molecules to activate pro-inflammatory pathways like NF-κB. nih.govmdpi.com

Anticancer and Cytotoxic Potential of this compound: Apoptosis and Cell Cycle Modulation

Natural products, including stilbene oligomers, are a significant source of compounds with anticancer and cytotoxic potential. ajol.inforesearchgate.net The primary mechanisms through which these compounds exert their effects are the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. xiahepublishing.comnih.gov

Apoptosis Induction: Apoptosis is a tightly regulated process essential for removing damaged or unwanted cells. nih.gov Many anticancer agents work by triggering apoptosis in cancer cells. nih.gov This can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Intrinsic Pathway: This pathway is often activated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. frontiersin.org An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. frontiersin.org

Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of an initiator caspase (like caspase-8), which then activates effector caspases. nih.gov

Cell Cycle Modulation: The cell cycle is a series of events that leads to cell division and replication. It is tightly controlled by checkpoints that ensure the fidelity of the process. mdpi.com Many anticancer compounds can induce cell cycle arrest at specific phases (e.g., G0/G1, G2/M), preventing cancer cells from proliferating. xiahepublishing.com This arrest can provide time for DNA repair or, if the damage is too severe, trigger apoptosis. xiahepublishing.com For instance, some natural compounds have been shown to induce cell cycle arrest in the G2/M phase. xiahepublishing.com

Chalcone-linked acetamide derivatives have been shown to function as inhibitors of key targets such as topoisomerase I and II, and to inhibit tubulin polymerization, all of which are critical for cell division. researchgate.net While specific studies on this compound are needed, its structural class suggests it may share similar anticancer mechanisms.

Modulation of Enzyme Activity by this compound

The ability to modulate the activity of specific enzymes is a key feature of many bioactive compounds. libretexts.org Enzyme activity can be regulated through various mechanisms, including competitive and non-competitive inhibition, as well as allosteric regulation. libretexts.orgupcollege.ac.in

Competitive Inhibition: An inhibitor molecule that resembles the substrate binds to the active site of the enzyme, preventing the actual substrate from binding. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency. libretexts.org

Allosteric Regulation: Molecules bind to allosteric sites (distinct from the active site) and can either activate or inhibit the enzyme's activity by inducing conformational changes. upcollege.ac.in

Chalcone-linked acetamide derivatives, for example, have been identified as inhibitors of enzymes like EGFR, topoisomerase I and II, and histone deacetylase (HDAC). researchgate.net While the specific enzymatic targets of this compound have not been extensively characterized, its polyphenolic structure suggests it could interact with and modulate the activity of various enzymes. For instance, the binding of ATP or dATP to the ATP-cone domain of ribonucleotide reductase modulates its activity through long-range conformational changes, a form of allosteric regulation. elifesciences.org It is plausible that this compound could act as an allosteric modulator for certain enzymes.

The regulation of enzyme activity can also occur at the level of gene expression, where a compound can induce or repress the synthesis of an enzyme. upcollege.ac.in Further research is required to identify the specific enzymes that this compound interacts with and the mechanisms of this modulation.

Understudied Biological Activities of this compound and Related Oligomers

While the antioxidant, antimicrobial, anti-inflammatory, and anticancer properties of this compound and related stilbene oligomers are areas of active investigation, other potential biological activities remain relatively understudied.

For example, chalcone-linked acetamide derivatives have also been noted for their antiviral potential , with the ability to inhibit critical viral enzymes and pathways. researchgate.net This suggests that this compound could possess similar antiviral properties that warrant further exploration.

Additionally, the antiprotozoal properties observed in some chalcone-linked derivatives highlight another potential avenue for research into the therapeutic applications of this compound. researchgate.net

The diverse biological activities exhibited by resveratrol oligomers suggest that this compound may have a broader spectrum of effects than is currently known. researchgate.net Investigating these understudied areas could lead to the discovery of novel therapeutic applications for this promising natural compound.

Preclinical Research Models for Laetevirenol a Evaluation

In Vitro Model Systems for Laetevirenol A Biological Assessment

In vitro models, which are experiments conducted in a controlled environment outside of a living organism (e.g., in a test tube or culture dish), offer a rapid and cost-effective means to screen compounds for biological activity and investigate their effects at a cellular and molecular level. researchgate.net

The initial biological assessment of this compound has primarily focused on its antioxidant capacity. Cell-free chemical-based assays are commonly employed for initial screening of such properties. medwinpublishers.com One of the principal assays used to evaluate this compound is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.net This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically. nih.govfrontiersin.org

Research on stilbene (B7821643) oligomers isolated from Parthenocissus laetevirens demonstrated that compounds possessing a phenanthrene (B1679779) moiety, such as this compound, exhibit significantly stronger antioxidant activities compared to those without this structural feature. The results from a DPPH assay highlighted this distinction, showcasing the potent radical scavenging potential of this compound.

Table 1: Antioxidant Activity of Laetevirenol Stilbene Oligomers

| Compound | Presence of Phenanthrene Moiety | DPPH Radical Scavenging Activity (IC₅₀ in µM) |

| This compound | Yes | 38.4 |

| Laetevirenol B | Yes | 37.3 |

| Laetevirenol C | No | 110.8 |

| Laetevirenol D | No | 128.0 |

| Laetevirenol E | No | 158.2 |

This interactive table summarizes the 50% inhibitory concentration (IC₅₀) values from a DPPH assay, comparing this compound with other related stilbene oligomers. Lower IC₅₀ values indicate stronger antioxidant activity.

Understanding the mechanism of action is crucial for developing a compound for therapeutic use. For this compound, mechanistic insights have been derived from biosynthetic studies and computational modeling.

The potent antioxidant activity of this compound is likely attributable to its unique phenanthrene scaffold, which can effectively act as a free radical scavenger. rsc.org Biomimetic studies suggest a plausible biogenetic pathway for its formation in nature. It is proposed that this compound can be formed from its precursor, Parthenocissin A, through a UV light-mediated oxidative 6π-electrocyclization. nih.gov This photochemical transformation is hypothesized to be an activity-promoting step within the plant's antioxidative defense system.

Further computational docking studies have explored potential molecular targets for this compound. These analyses predicted a high binding affinity for mitoNEET, an iron-sulfur protein located on the outer mitochondrial membrane. nih.gov MitoNEET is implicated in regulating mitochondrial energy metabolism and oxidative stress. The strong predicted interaction between this compound and mitoNEET suggests a potential mechanism for its biological activity at the mitochondrial level, although this requires confirmation through further experimental cell-based assays. nih.gov

Ecological and Environmental Role of Laetevirenol a

Laetevirenol A's Contribution to Plant Defense Systems and Stress Responses

This compound, as a member of the resveratrol (B1683913) oligomer family, is understood to play a significant role in the sophisticated defense mechanisms of plants. While direct research on this compound is specific, the functions of stilbenoids and resveratrol oligomers are well-documented, providing a strong basis for understanding its likely contributions to plant resilience. These compounds are key components of the plant's innate immune system, acting as phytoalexins that are synthesized in response to biotic and abiotic stresses.

The primary role of resveratrol oligomers, including likely this compound, is in defending against pathogens. frontiersin.orgnih.govnih.gov Research has shown that while the monomer resveratrol may not always exhibit strong antifungal activity, its oligomeric forms possess potent antifungal properties. frontiersin.org These compounds can accumulate at the site of an infection or lesion, creating a localized barrier against invading fungi and bacteria. frontiersin.orgnih.gov The mechanism of action is believed to involve the disruption of pathogen cell membranes and interference with their metabolic processes. Furthermore, some stilbene (B7821643) compounds have been observed to enhance the plant's local immune responses, suggesting a role in priming the plant for a more robust defense against subsequent attacks. frontiersin.org

In addition to direct antimicrobial activity, resveratrol oligomers may also contribute to plant defense by deterring herbivores. The accumulation of these phenolic compounds can make plant tissues less palatable and more difficult to digest for insects and other herbivores.

Beyond biotic threats, this compound and related stilbenoids are also involved in the plant's response to abiotic stressors. These include exposure to ultraviolet (UV) radiation and physical wounding. frontiersin.org The antioxidant properties of these compounds are crucial in this context. One study on stilbene oligomers, including this compound, isolated from Parthenocissus laetevirens highlighted their antioxidant capabilities. acs.org This suggests that this compound could help mitigate the oxidative damage caused by environmental stressors by neutralizing harmful reactive oxygen species (ROS).

Environmental Factors Influencing this compound Production and Accumulation in Natural Sources

The synthesis and accumulation of this compound, like other stilbenoids, are not constant but are instead influenced by a variety of external environmental cues. nih.govnih.gov These factors can trigger the plant's defense mechanisms, leading to an increased production of these protective compounds.

Biotic Factors:

Fungal and Bacterial Infections: The presence of pathogenic fungi and bacteria is a primary trigger for the production of resveratrol oligomers. frontiersin.org As phytoalexins, their synthesis is induced upon recognition of pathogen-associated molecular patterns (PAMPs).

Herbivory: Damage caused by insects and other herbivores can also stimulate the production of stilbenoids as a defense response.

Abiotic Factors:

UV Radiation: Exposure to UV light, particularly UV-C, is a well-known elicitor of stilbene biosynthesis. nih.gov This is considered an adaptive response, as these compounds can help protect the plant from UV-induced damage.

Mechanical Wounding: Physical injury to the plant tissues, such as from cutting or abrasion, can induce the localized accumulation of resveratrol oligomers as part of the wound-healing and defense-priming process. frontiersin.org

Chemical Elicitors: Certain chemical compounds, such as methyl jasmonate and cyclodextrins, have been used in controlled environments to enhance the production of stilbenoids in plant cell cultures. mdpi.com

The following table summarizes the key environmental factors that influence the production of stilbenoids, including this compound:

| Factor Category | Specific Elicitor | Effect on Stilbenoid Production |

| Biotic | Fungal Infection | Induction of biosynthesis |

| Bacterial Infection | Induction of biosynthesis | |

| Herbivory | Increased accumulation | |

| Abiotic | UV Radiation | Stimulation of biosynthesis |

| Mechanical Wounding | Localized accumulation | |

| Ozone | Induction of biosynthesis | |

| Drought Stress | Potential for increased production | |

| Salt Stress | Potential for increased production | |

| Temperature Stress | Variable effects on production |

Broader Ecological Significance of Resveratrol Oligomers and Stilbenoids including this compound

The ecological importance of resveratrol oligomers and stilbenoids, a class of compounds that includes this compound, extends beyond the defense of an individual plant. These compounds play a multifaceted role in shaping the interactions between plants and their environment.

The release of stilbenoids into the soil through root exudates or decomposition of plant litter can have allelopathic effects, influencing the germination and growth of neighboring plants. This can play a role in structuring plant communities and mediating competition between species.

Furthermore, the antimicrobial properties of these compounds can impact the microbial communities in the rhizosphere, the soil region directly influenced by root secretions. By selectively inhibiting the growth of certain microorganisms, stilbenoids can shape the composition of the soil microbiome, which in turn can have feedback effects on plant health and nutrient uptake.

The antioxidant properties of stilbenoids may also contribute to the plant's ability to tolerate and adapt to challenging environmental conditions, such as high levels of solar radiation or oxidative stress from pollutants. This can enhance the ecological niche that a plant species is able to occupy.

Advanced Analytical Methodologies in Laetevirenol a Research

Chromatographic Techniques for Laetevirenol A Profiling and Quantification

Chromatography is a fundamental technique for separating and analyzing complex mixtures. libretexts.org In the context of this compound, both liquid and gas chromatography play pivotal roles.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools in the analysis of this compound. phenomenex.comwaters.com These techniques are used for the separation, identification, and quantification of the compound in various samples. phenomenex.com

UHPLC offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity. phenomenex.comthermofisher.com This is achieved through the use of smaller stationary phase particles (typically under 2 micrometers) and higher operating pressures. phenomenex.comthermofisher.com The choice between HPLC and UHPLC often depends on the specific application, with UHPLC being favored for complex samples and high-throughput screening. phenomenex.comthermofisher.com

Key Differences between HPLC and UHPLC:

| Feature | HPLC | UHPLC |

| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi or more |

| Particle Size | 3–5 µm | <2 µm |

| Separation Efficiency | Standard | Higher resolution |

| Analysis Time | Longer | Faster |

This table summarizes the main distinctions between HPLC and UHPLC systems. phenomenex.comthermofisher.com

In the analysis of natural products like this compound, these methods are crucial for purity testing, stability studies, and quantification in complex matrices. waters.com

Gas Chromatography (GC) and Chiral Chromatography Applications

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. libretexts.orgwikipedia.org For a compound to be analyzed by GC, it must be thermally stable and capable of being vaporized without decomposition. wikipedia.orgamazonaws.com The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a heated column. libretexts.org

GC is particularly useful for the analysis of volatile derivatives of this compound. The technique can be used for purity assessment and the separation of different components in a mixture. wikipedia.org Modern GC systems often feature high-precision temperature control and various detectors, such as the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. infitek.com

Chiral chromatography, a specialized form of chromatography, is employed to separate enantiomers, which are stereoisomers that are mirror images of each other. This is critical in pharmaceutical and biological research as different enantiomers of a compound can have distinct biological activities. While specific applications to this compound are not extensively documented in the provided search results, the general principles of chiral separations would apply if this compound exists as a racemic mixture.

Mass Spectrometric Approaches for this compound Identification and Structural Confirmation

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a powerful tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns. wikipedia.orgmsu.edu In the study of this compound, mass spectrometry is used for both identification and structural confirmation. uvsq.fr

A typical mass spectrometer consists of an ion source, a mass analyzer, and a detector. msu.edubroadinstitute.org The sample is first ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass analyzer. broadinstitute.org The detector then measures the abundance of each ion, generating a mass spectrum. broadinstitute.org High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in determining the elemental composition of a molecule. uvsq.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Insights into this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). oregonstate.eduresearchgate.net

In the context of this compound, NMR is used to determine the connectivity of atoms and the stereochemistry of the molecule. The total synthesis of this compound was confirmed using ¹H NMR and ¹³C NMR spectroscopy. acs.org The chemical shifts, coupling constants, and peak multiplicities in an NMR spectrum provide a wealth of structural information. acs.org

Typical Information Obtained from NMR:

| NMR Type | Information Provided |

| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. |

| ¹³C NMR | Number of different types of carbon atoms in the molecule. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Connectivity between protons and carbons, and long-range correlations. |

This table outlines the key structural information that can be derived from different NMR experiments.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques involve the coupling of a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. researchgate.netnih.gov These techniques are particularly valuable in natural product research for the rapid analysis and identification of compounds within crude extracts. researchgate.net

Common hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. amazonaws.com It is highly effective for the analysis of volatile and semi-volatile compounds. amazonaws.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS links the separation capabilities of HPLC or UHPLC with the detection power of mass spectrometry. researchgate.net It is widely used for the analysis of a broad range of compounds, including those that are not volatile enough for GC. uvsq.frlcms.cz

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples a liquid chromatograph to an NMR spectrometer, allowing for the acquisition of NMR data on separated peaks. researchgate.net This is particularly useful for the structural elucidation of unknown compounds in a mixture. researchgate.net

These hyphenated methods enhance the specificity, accuracy, and precision of analytical results, making them indispensable in modern research on natural products like this compound. researchgate.net

Future Research Trajectories and Interdisciplinary Perspectives for Laetevirenol a

Unexplored Biosynthetic Pathways and Enzymatic Mechanisms of Laetevirenol A

This compound was first isolated from Parthenocissus laetevirens acs.orgacs.org. Its biosynthesis is an area ripe for investigation. It is proposed that this compound originates from resveratrol-derived oligomers. acs.org Specifically, the biosynthesis may involve an oxidative cyclization of precursors like Quadrangularin A or its isomer, Parthenocissin A. acs.orgnih.gov This transformation involves the formation of an unusual dihydrobenzofuran motif. acs.org

However, a significant gap in knowledge is whether these final biosynthetic steps are mediated by specific enzymes or occur as a result of background oxidation processes. acs.orgnih.gov Future research should focus on identifying and characterizing the potential enzymes, such as oxidases or cyclases, responsible for catalyzing the intricate cyclization that forms this compound. Elucidating the complete enzymatic cascade from simpler stilbene (B7821643) units like resveratrol (B1683913) to complex trimers would provide critical insights into plant biochemistry and potentially enable biotechnological production methods. researchgate.netresearchgate.net

Key Research Questions:

Is the conversion of Parthenocissin A to this compound an enzyme-catalyzed reaction?

What classes of enzymes (e.g., peroxidases, laccases) are involved in the oxidative coupling and cyclization steps?

Can the genes encoding these biosynthetic enzymes be identified in Parthenocissus laetevirens?

Development of Novel Synthetic Methodologies for this compound and Complex Analogs

The complex, stereochemically rich structure of this compound presents a significant challenge for organic synthesis. The first total synthesis was achieved in nine steps, featuring an intramolecular Friedel-Crafts alkylation to construct a key intermediate. nih.govnih.gov Another successful total synthesis was completed in ten steps, utilizing a gold-catalyzed cycloisomerization as a key strategy to build the phenanthrene (B1679779) core. researchgate.net

Future Synthetic Goals:

Developing asymmetric syntheses to selectively produce specific stereoisomers.

Creating modular routes that allow for easy modification of different parts of the molecule.

Designing and synthesizing analogs to probe interactions with biological targets and improve potency or selectivity.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Biological Studies

To date, the biological investigation of this compound has been limited. The integration of "omics" technologies offers a powerful, unbiased approach to comprehensively understand its biological effects. mdpi.commdpi.comnih.gov

Metabolomics: This can be used to analyze the global metabolic profile of cells or organisms treated with this compound. nih.gov This could reveal which metabolic pathways are perturbed by the compound, offering clues to its mechanism of action. In the context of its source, metabolomic analysis of P. laetevirens could help identify other related stilbenoids and biosynthetic intermediates. nih.gov

Proteomics: This technology can identify the proteins that directly bind to this compound (target identification) or whose expression levels change upon treatment. mdpi.commdpi.com Quantitative proteomics can provide a global view of the cellular response, highlighting the key proteins and signaling pathways, such as those involved in terpenoid backbone biosynthesis or carbon fixation, that are modulated by the compound. mdpi.comresearchgate.net

The combination of these technologies can provide a holistic picture of this compound's biological impact, accelerating the identification of its molecular targets and mechanisms of action. taylorfrancis.comresearchgate.net

| Omics Technology | Application in this compound Research | Potential Insights |

| Metabolomics | Profiling of treated cells; Analysis of Parthenocissus laetevirens extract. | Identification of perturbed metabolic pathways; Discovery of novel related natural products. |

| Proteomics | Target identification (e.g., affinity purification); Global protein expression profiling. | Discovery of direct molecular targets; Understanding of cellular response and signaling pathways. |

| Transcriptomics | Analysis of gene expression changes in response to treatment. | Identification of regulated genes and pathways upstream of protein expression changes. |

Advanced Preclinical Model Development for this compound Research with Enhanced Predictivity

Initial biological testing often relies on simple in vitro cancer cell lines or basic in vivo rodent models. researchgate.net To improve the clinical translatability of research on this compound, more sophisticated and predictive preclinical models are necessary. pharmafeatures.com

Future studies should incorporate advanced models such as:

3D Spheroids and Organoids: These models better mimic the complex three-dimensional architecture, cell-cell interactions, and microenvironment of human tissues and tumors compared to traditional 2D cell cultures. pharmafeatures.comresearchgate.net

Organ-on-a-Chip (OOC) Systems: These microfluidic devices can simulate the function of human organs, allowing for more accurate studies of a compound's efficacy, metabolism, and potential toxicity in a human-relevant context. researchgate.netnih.gov

Alternative In Vivo Models: The zebrafish larva is a powerful in vivo model for rapid, medium-throughput screening of natural products to assess toxicity and biological activity early in the discovery process. biobide.comyoutube.com

Employing these advanced models can provide more reliable data on the potential therapeutic effects and safety of this compound, facilitating a more informed progression towards clinical development. nih.gov

Leveraging Artificial Intelligence and Machine Learning for this compound Research and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerfully applied to this compound research. acs.orgijrpas.comdypvp.edu.in These computational tools can analyze vast and complex datasets to accelerate multiple stages of the research and development pipeline. mdpi.comnih.gov

Potential Applications of AI/ML:

Target Prediction and Validation: ML models, trained on large biological and chemical databases, can predict the most likely protein targets for this compound, guiding experimental validation. helmholtz-hips.de

De Novo Design: Generative AI models can design novel analogs of this compound with optimized properties, such as increased potency or better pharmacokinetic profiles. acs.orgdypvp.edu.in

Synthesis Planning: AI tools can devise novel and efficient retrosynthetic routes for this compound and its complex analogs, assisting chemists in the lab. dypvp.edu.inrsc.org

Knowledge Integration: Specialized AI platforms, similar to the TeroSeek knowledge base for terpenoids, could be developed for stilbenoids to integrate and analyze scattered information from scientific literature, enhancing discovery. researchgate.net

Identification of Interdisciplinary Research Gaps and Collaborative Opportunities for this compound

The multifaceted challenges in this compound research necessitate a highly interdisciplinary approach. mdpi.com Bridging the existing research gaps will require forging collaborations between experts from diverse scientific fields. umbc.edu

Identified Gaps and Collaborative Solutions:

| Research Gap | Required Disciplines & Collaboration | Desired Outcome |

| Unknown enzymatic machinery in biosynthesis. | Natural Product Chemists + Enzymologists/Molecular Biologists: Collaborate to isolate enzymes from P. laetevirens and functionally characterize them. | Full elucidation of the biosynthetic pathway and potential for biocatalytic synthesis. |

| Need for efficient, scalable synthesis of analogs. | Synthetic Chemists + Computational Chemists: Use AI/ML to design novel analogs and predict efficient synthetic routes. | A diverse library of potent and selective this compound analogs for biological testing. |

| Unclear molecular targets and mechanisms of action. | Chemical Biologists + Proteomics/Metabolomics Experts: Integrate omics platforms to identify binding partners and cellular pathways affected by this compound. | A clear understanding of how this compound exerts its biological effects. |

| Lack of data from clinically relevant models. | Pharmacologists + Bioengineers: Develop and utilize advanced preclinical models (organoids, organ-on-a-chip) to test lead compounds. | More predictive data on efficacy and safety to de-risk clinical translation. |

Such interdisciplinary efforts are fundamental to overcoming the bottlenecks in natural product research and unlocking the full therapeutic potential of complex molecules like this compound. latech.edubrown.eduaau.dk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.